3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
A study by Konduri et al. (2020) investigated novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. These derivatives, designed to disrupt MurB and inhibit the biosynthesis of peptidoglycan, showed promising antiproliferative effects. The synthesized compounds demonstrated greater potency compared to traditional drugs like Ethambutol, indicating potential for developing new antitubercular agents (Konduri et al., 2020).
Antiviral Properties
Research by Wang et al. (2013) on diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. uncovered compounds with modest to potent antiviral activity against the influenza A (H1N1) virus. This study highlights the potential of these derivatives in developing new antiviral medications (Wang et al., 2013).
Antibacterial Activity
Bara et al. (2020) explored secondary metabolites from the endophytic fungus Purpureocillium lilacinum, identifying diketopiperazine compounds with antibacterial activity against Gram-positive bacteria. This opens avenues for new natural antibacterial agents (Bara et al., 2020).
Cytotoxic Activities
Sobolevskaya et al. (2007) isolated bioactive metabolites from the marine actinobacterium Streptomyces sp., including a new 3-(4-hydroxybenzyl)piperazine-2,5-dione, and assessed their cytotoxic activities. These findings suggest the potential of such compounds in cancer research and therapy (Sobolevskaya et al., 2007).
Antiarrhythmic and Hypotensive Activity
A study by Chłoń-Rzepa et al. (2004) synthesized and tested 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds displayed significant prophylactic antiarrhythmic activity, suggesting their potential in cardiovascular therapy (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds and studied their luminescent properties and photo-induced electron transfer mechanisms. These findings have implications for the development of new fluorescent materials and sensors (Gan et al., 2003).
Properties
IUPAC Name |
3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-4-5-6-10-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-13-11-27(12-14-28)16-18-9-7-8-17(2)15-18/h7-9,15H,4-6,10-14,16H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBZOQWMKDWKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC(=C4)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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